molecular formula C11H9FN2O2 B2640270 N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide CAS No. 2128697-88-9

N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide

Cat. No. B2640270
M. Wt: 220.203
InChI Key: XNLJAEJVQGGXRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[(5-Fluoro-1,3-benzoxazol-2-yl)methyl]prop-2-enamide involves several steps. Researchers have reported different synthetic routes, including condensation reactions between appropriate precursors. Detailed studies on reaction conditions, reagents, and yields are available in the literature .


Chemical Reactions Analysis

Researchers have explored the reactivity of N-[(5-Fluoro-1,3-benzoxazol-2-yl)methyl]prop-2-enamide in various reactions. These include nucleophilic substitutions, cyclizations, and transformations of the enamide moiety. The compound’s behavior under different conditions provides insights into its synthetic versatility and potential applications .

properties

IUPAC Name

N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-2-10(15)13-6-11-14-8-5-7(12)3-4-9(8)16-11/h2-5H,1,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLJAEJVQGGXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NC2=C(O1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Fluoro-1,3-benzoxazol-2-YL)methyl]prop-2-enamide

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